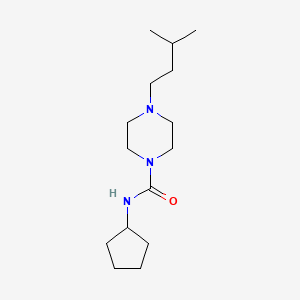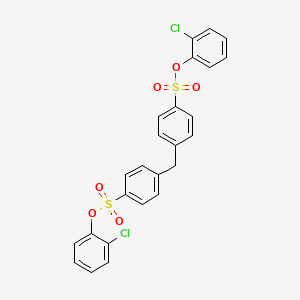
N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as DFB or DFB-Br, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br acts as a competitive inhibitor of PKC by binding to the enzyme's ATP-binding site. This prevents the phosphorylation of downstream targets, thereby blocking PKC-mediated signaling pathways. N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, and PKCε.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br has been shown to have a range of biochemical and physiological effects. Inhibition of PKC activity by N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br has been linked to reduced cell growth and proliferation, as well as increased apoptosis in cancer cells. N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br has also been shown to regulate neuronal function, with studies suggesting that it may play a role in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br is a potent and selective inhibitor of PKC, which makes it a valuable tool for investigating the role of PKC in various biological processes. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity. Additionally, N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br has a relatively short half-life, which can make it challenging to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br in scientific research. One area of interest is the investigation of PKC-mediated signaling pathways in cancer cells, with the aim of developing new therapies for cancer treatment. Another area of interest is the use of N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br in the study of neurological disorders, with the aim of identifying new targets for drug development. Additionally, there is potential for the development of new PKC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br, which could have improved pharmacological properties and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br has been extensively used in scientific research as a tool to investigate the role of PKC in various biological processes. It has been shown to inhibit PKC activity in vitro and in vivo, which has led to its use in the study of PKC-mediated signaling pathways. N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide-Br has also been used to investigate the role of PKC in cancer cell growth and differentiation, as well as in the regulation of neuronal function.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-20-14-8-7-12(9-15(14)21-2)17-22(18,19)10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEYMLREAWWLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4839164.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4839172.png)
![N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4839180.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4839199.png)

![6-methyl-2-(2-pyridinyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839205.png)
![4-(4-hydroxy-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4839207.png)
![2-(2-chloro-5-methylphenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4839208.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839212.png)
![methyl 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4839215.png)
![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4839235.png)
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839249.png)